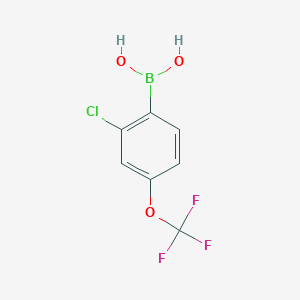

(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-chloro-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTQXKDCRJYPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622051 | |

| Record name | [2-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345226-20-2 | |

| Record name | B-[2-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345226-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is a key building block in modern medicinal chemistry and materials science, prized for its utility in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. The strategic placement of the chloro, trifluoromethoxy, and boronic acid functionalities on the phenyl ring offers a unique combination of steric and electronic properties, enabling the synthesis of novel pharmacophores and functional materials. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, with a primary focus on a robust and scalable lithiation-borylation protocol. We will delve into the mechanistic underpinnings of this approach, offer a detailed step-by-step experimental procedure, and discuss critical aspects of purification and characterization. Furthermore, an alternative synthetic strategy via Miyaura borylation will be explored, providing a comparative perspective for researchers. This document is intended to serve as a practical resource, empowering chemists to confidently synthesize and utilize this compound in their research endeavors.

Introduction: The Significance of a Multifunctional Building Block

The trifluoromethoxy group (-OCF₃) has emerged as a highly sought-after substituent in drug discovery. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] When combined with a chlorine atom and a versatile boronic acid handle, as in this compound, the resulting compound becomes a powerful tool for introducing this privileged moiety into a wide array of organic molecules. The ortho-chloro substituent provides an additional steric and electronic handle, influencing the conformation of biaryl products derived from Suzuki-Miyaura couplings.

The primary application of this boronic acid is in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The ability to predictably form carbon-carbon bonds with high functional group tolerance has revolutionized the way complex molecules are assembled.

This guide will focus on the most practical and reliable method for the synthesis of this compound: a directed ortho-lithiation followed by borylation. This approach offers high regioselectivity and is amenable to scale-up.

Recommended Synthetic Protocol: Directed Lithiation-Borylation

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 1-chloro-3-(trifluoromethoxy)benzene. The key transformation is a directed ortho-lithiation, where the trifluoromethoxy group directs a strong base to deprotonate the adjacent C-H bond, followed by quenching the resulting aryllithium species with a boron electrophile.

The Causality Behind the Experimental Choices

The choice of a lithiation-borylation strategy is predicated on the directing ability of the trifluoromethoxy group. While inductively strongly electron-withdrawing, the oxygen atom's lone pairs can coordinate to the lithium of the organolithium base, positioning it for selective deprotonation at the ortho position.[2] This directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[2]

The trifluoromethoxy group has been shown to be a superior directing group compared to both methoxy and trifluoromethyl groups in ortho-lithiation reactions.[3] The reaction is performed at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

Experimental Workflow

Caption: Workflow for the synthesis of the target boronic acid.

Detailed Step-by-Step Methodology

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Chloro-3-(trifluoromethoxy)benzene | 196.56 | 10.0 | 1.97 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| n-Butyllithium (2.5 M in hexanes) | - | 11.0 | 4.4 mL |

| Triisopropyl borate | 188.08 | 12.0 | 2.77 mL (2.26 g) |

| 2 M Hydrochloric Acid (HCl) | - | - | As needed |

| Diethyl Ether | - | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate | - | - | For drying |

Procedure:

-

Reaction Setup: A dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-chloro-3-(trifluoromethoxy)benzene (1.97 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (2.77 mL, 12.0 mmol) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid (20 mL) at 0 °C. The mixture is stirred for 30 minutes at room temperature.

-

Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration.[4]

Recommended Purification Method: Recrystallization

The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

-

Collect the crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Alternative Purification: Acid-Base Extraction

For more persistent impurities, an acid-base extraction can be employed. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base.

-

Dissolve the crude product in diethyl ether.

-

Extract with a 1 M aqueous solution of sodium hydroxide. The boronic acid will move into the aqueous layer as its sodium salt.

-

Wash the aqueous layer with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer with 2 M HCl to precipitate the pure boronic acid.

-

Extract the precipitated boronic acid with diethyl ether, dry the organic layer, and remove the solvent.

Mechanistic Insights: The "Why" Behind the Synthesis

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The directed lithiation-borylation proceeds through a series of well-defined steps.

Caption: Mechanism of the directed lithiation-borylation.

Step 1: Directed Ortho-Lithiation: The Lewis basic oxygen of the trifluoromethoxy group coordinates to the lithium atom of n-butyllithium. This brings the butyl anion in close proximity to the ortho-proton, facilitating its abstraction and forming the thermodynamically stable aryllithium intermediate.[2]

Step 2: Borylation: The nucleophilic aryllithium attacks the electrophilic boron atom of triisopropyl borate to form a tetracoordinate boronate "ate" complex.

Step 3: Elimination and Hydrolysis: This "ate" complex is unstable and eliminates a lithium isopropoxide molecule to form the triisopropyl boronic ester. Subsequent acidic workup hydrolyzes the ester to the desired boronic acid.

Alternative Synthetic Route: Miyaura Borylation

An alternative approach to this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a suitable aryl halide or triflate as the starting material. In this case, 1,2-dichloro-4-(trifluoromethoxy)benzene or 2-chloro-1-iodo-4-(trifluoromethoxy)benzene would be required.

General Principles of Miyaura Borylation

The Miyaura borylation involves the reaction of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7]

Caption: Catalytic cycle of the Miyaura borylation reaction.

While a viable route, the Miyaura borylation can be more expensive due to the cost of the palladium catalyst and ligands. Additionally, the synthesis of the required di-halogenated starting material may add extra steps to the overall sequence.

Safety and Handling

Organolithium Reagents: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It is crucial to handle it under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

Boronic Acids: Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

The directed lithiation-borylation of 1-chloro-3-(trifluoromethoxy)benzene represents a highly efficient and regioselective method for the synthesis of this compound. The protocol detailed in this guide is based on well-established principles of organic chemistry and provides a reliable pathway to this valuable building block. By understanding the underlying mechanistic principles and adhering to safe laboratory practices, researchers can confidently synthesize and utilize this compound to advance their scientific objectives in drug discovery and materials science. The alternative Miyaura borylation offers another synthetic avenue, the choice of which will depend on factors such as starting material availability and cost considerations.

References

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

- Collum, D. B., et al. (2011). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Journal of the American Chemical Society, 133(20), 7997–8006.

- Hartwig, J. F., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 29(8), 1855–1867.

- Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 102(4), 1359-1410.

- A commercial supplier of a related boronic acid, providing general synthesis information. (Link not provided as it is a commercial site).

- Schlosser, M. (1998). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

- Jubin, T., et al. (2016). S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity. Organic Letters, 18(20), 5284–5287.

- Buchwald, S. L., et al. (2007). Palladium-catalyzed borylation of aryl chlorides: scope, applications, and computational studies.

- A general overview of metal-catalyzed borylation of aryl halides. (Link not provided as it is a general review).

- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.

- A general overview of the Miyaura borylation reaction. (Link not provided as it is a general review).

- A general guide on the ortho, para directing effects of the trifluoromethoxy substituent. (Link not provided as it is a general guide).

- A general overview of directed ortho metalation. (Link not provided as it is a general review).

- A patent describing a process for the purification of boronic acids.

- A research article on the synthesis of sulfonamide- and sulfonyl-phenylboronic acid modified silica phases. (Link not provided as it is a research article).

- An Organic Syntheses procedure for (3,4,5-trifluorophenyl)boronic acid, detailing purification by recrystallization.

- Supplementary information for a research article providing a general procedure for Suzuki-Miyaura coupling.

- A patent describing a process for the preparation of substituted phenylboronic acids.

- A discussion on the purification of boronic acids. (Link not provided as it is a forum discussion).

- A research article on the regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (Link not provided as it is a research article).

- A general overview of directed ortho metalation from Wikipedia.

- A synthesis procedure for 4-Chloro-2-fluorophenylboronic acid from a chemical supplier.

- A US patent on methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- A product page for 2-Chloro-4-(trifluoromethyl)phenylboronic acid from a chemical supplier.

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Regioselective lithium diisopropylamide-mediated ortholithiation of 1-chloro-3-(trifluoromethyl)benzene: role of autocatalysis, lithium chloride catalysis, and reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

1H NMR and 13C NMR spectral data for (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid

Executive Summary: Spectroscopic Blueprint of a Key Building Block

This compound is a highly functionalized arylboronic acid, pivotal in modern synthetic chemistry, particularly in cross-coupling reactions for the development of novel pharmaceuticals and materials. Its utility stems from the unique electronic properties conferred by its substituents: the ortho-chloro group, the para-trifluoromethoxy group, and the reactive boronic acid moiety. Accurate structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established experimental protocols and spectroscopic principles. We will dissect the spectral features, explain the rationale behind experimental choices, and offer insights for researchers to reliably characterize this and similar molecules.

Methodology and Experimental Rationale

The acquisition of high-quality, interpretable NMR data is not merely a procedural task; it is an exercise in applied chemical principles. The choices made during sample preparation and instrument setup are critical for a successful outcome.

Experimental Protocol: Acquiring the Spectra

-

Sample Preparation :

-

Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated acetone (Acetone-d₆). This solvent is chosen for its excellent ability to dissolve a wide range of phenylboronic acids, ensuring a sufficient concentration for ¹³C NMR experiments, which are inherently less sensitive than ¹H NMR.[1]

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Initial ¹H NMR Acquisition :

-

Boroxine Hydrolysis (If Necessary) :

-

If boroxine formation is suspected, add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube vigorously for 30 seconds. The D₂O will hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner, more defined spectrum.[1][2] The exchangeable protons of the B(OH)₂ group will also be replaced with deuterium, causing their signal to disappear from the ¹H spectrum, a key diagnostic confirmation.

-

-

Final Data Acquisition :

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow from sample preparation to final spectral analysis.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to neighboring protons. The aromatic region of this compound is expected to show three distinct signals.

Proton Assignments

Caption: Carbon numbering for ¹³C NMR signal assignment.

¹³C NMR Data Summary (101 MHz, Acetone-d₆)

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Key Feature(s) |

| C-1 (C-B(OH)₂) | ~130 - 135 | Signal may be broad or have low intensity. |

| C-2 (C-Cl) | ~138 - 142 | Downfield shift due to electronegative Cl. |

| C-3 | ~135 - 138 | Aromatic CH. |

| C-4 (C-OCF₃) | ~150 - 153 | Downfield shift due to O-atom; may show small quartet (³JCF). |

| C-5 | ~120 - 123 | Aromatic CH. |

| C-6 | ~130 - 133 | Aromatic CH. |

| -OCF ₃ | ~121 | Quartet (q) with large ¹JCF coupling. |

Interpretation:

-

C-1 (ipso-Carbon) : The carbon directly attached to the boron atom often exhibits a broad signal or is sometimes not observed due to quadrupolar relaxation effects from the ¹¹B and ¹⁰B nuclei.

-

C-4 (C-OCF₃) : This carbon is shifted significantly downfield due to the direct attachment of the electronegative oxygen atom.

-

-OCF₃ Carbon : The most characteristic signal in the ¹³C NMR spectrum is that of the trifluoromethoxy carbon. It appears as a distinct quartet due to strong one-bond coupling (¹JCF) with the three fluorine atoms, typically with a coupling constant around 255 Hz. [3]This signal is an unambiguous marker for the presence of the -OCF₃ group.

-

Other Aromatic Carbons : The remaining carbon signals are assigned based on established substituent effects. Carbons bearing electronegative groups (C-2, C-4) are shifted further downfield. An ¹H-¹³C HSQC experiment would definitively link the protonated carbons (C-3, C-5, C-6) to their attached protons, validating the assignments. [3]

Conclusion

The NMR characterization of this compound is straightforward when a systematic approach is employed. The ¹H NMR spectrum is defined by three distinct aromatic signals with predictable splitting patterns, while the ¹³C NMR spectrum is hallmarked by the prominent quartet of the trifluoromethoxy carbon. Understanding the influence of each substituent and employing proper experimental techniques, such as the use of acetone-d₆ for solubility and the addition of D₂O to clarify the presence of boroxines, are essential for accurate and reliable structural verification. This guide provides the foundational data and rationale to empower researchers in their synthetic endeavors with this valuable chemical intermediate.

References

- Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.

- Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.

- Durka, K., et al. (2021). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid stands as a significant building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethoxy and chloro substitutions on the phenylboronic acid scaffold impart desirable physicochemical properties, influencing molecular interactions, metabolic stability, and overall efficacy in various applications.[1][2][3][4][5] This in-depth technical guide provides a comprehensive analysis of its anticipated crystal structure, drawing upon established principles of boronic acid crystallography and comparative analysis with structurally related compounds. While a dedicated crystallographic study for this specific molecule is not publicly available, this guide synthesizes existing knowledge to offer valuable insights into its solid-state behavior, guiding researchers in its application and further structural investigations.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the synthesis of complex organic molecules, including many pharmaceuticals.[6][7][8] The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's properties.

The subject of this guide, this compound, incorporates two key substituents:

-

The Trifluoromethoxy (-OCF3) Group: This group is a powerful modulator of physicochemical properties in drug design.[1][9] It is highly lipophilic, enhancing a molecule's ability to cross biological membranes.[2] The strong carbon-fluorine bonds also contribute to increased metabolic stability, prolonging the half-life of a drug candidate.[1][2] Furthermore, the -OCF3 group is a strong electron-withdrawing group, which can influence the reactivity and binding interactions of the molecule.[2][10]

-

The Chloro (-Cl) Group: The presence of a chlorine atom can also significantly impact a molecule's properties. It is an electron-withdrawing group that can influence the acidity of the boronic acid moiety and the electronic character of the phenyl ring.[4][11][12] This can affect the compound's reactivity in cross-coupling reactions and its potential for intermolecular interactions, such as halogen bonding, within a crystal lattice.

The combination of these substituents makes this compound a valuable asset in the development of novel therapeutics and advanced materials.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the known crystal structures of phenylboronic acids and their derivatives, several key features can be predicted for the solid-state arrangement of this compound.[13]

The Boronic Acid Dimer: A Fundamental Supramolecular Synthon

A hallmark of the crystal structures of arylboronic acids is the formation of hydrogen-bonded dimers.[13][14] The two hydroxyl groups of the boronic acid moiety engage in a pair of O-H···O hydrogen bonds with a neighboring molecule, creating a stable, centrosymmetric eight-membered ring. This dimeric motif is a highly robust and predictable feature in the solid state.

Influence of Substituents on Crystal Packing

The chloro and trifluoromethoxy groups will play a crucial role in dictating the three-dimensional arrangement of these dimeric units.

-

Steric Effects: The ortho-chloro group will likely induce a significant twist between the plane of the phenyl ring and the boronic acid group to minimize steric hindrance.[14] This is a common feature in ortho-substituted phenylboronic acids.[14]

-

Intermolecular Interactions: The trifluoromethoxy group, with its three fluorine atoms, is a potential participant in various non-covalent interactions, including C-H···F and F···F contacts. The chloro group can also engage in halogen bonding (C-Cl···O or C-Cl···π interactions). These weaker interactions, in concert with the strong hydrogen-bonded dimers, will guide the overall crystal packing.

A study on the crystal structures of ortho- and para-(trifluoromethoxy)phenyl)boronic acids revealed that hydrogen-bonded dimers are the fundamental structural motifs.[14][15] In the ortho isomer, an intramolecular hydrogen bond between a boronic acid hydroxyl group and the oxygen of the trifluoromethoxy group was also observed.[14] A similar intramolecular interaction might be possible for this compound, which could influence the conformation of the molecule.

Experimental Determination of the Crystal Structure: A Step-by-Step Protocol

For researchers aiming to definitively determine the crystal structure of this compound, the following experimental workflow based on single-crystal X-ray diffraction is recommended.

Synthesis and Purification

The synthesis of this compound can be achieved through established methods, often involving the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate followed by hydrolysis.[16] High purity of the starting material is paramount for successful crystallization. Purification techniques such as recrystallization or column chromatography are essential.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is necessary.

Table 1: Recommended Crystallization Techniques

| Technique | Description |

| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then sealed in a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution induces crystallization. |

| Cooling | A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth. |

A variety of solvents should be screened, including but not limited to toluene, hexane, ethyl acetate, and mixtures thereof.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal. This involves solving the "phase problem" and refining the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in determining the crystal structure of a novel compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid [smolecule.com]

- 12. P-Chloro Benzene Boronic Acid | Properties, Uses, Safety, Supplier China | High Purity C6H6BClO2 Manufacturer [chlorobenzene.ltd]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

Topic: The Lewis Acidity of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic Acid: A Comparative Analysis and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Boronic Acids as Tunable Lewis Acids in Modern Chemistry

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups, have transitioned from being niche reagents primarily for Suzuki-Miyaura cross-coupling to indispensable tools in medicinal chemistry, chemical biology, and materials science. Their utility is fundamentally linked to the Lewis acidic nature of the boron atom. The vacant p-orbital on the sp²-hybridized boron atom readily accepts a pair of electrons from a Lewis base, such as a hydroxide ion, leading to a reversible change to a more stable sp³-hybridized tetrahedral boronate anion.[1][2] This equilibrium is the cornerstone of their function as saccharide sensors, reversible covalent inhibitors of enzymes, and dynamic components in supramolecular chemistry.[1][3][4]

The strength of this Lewis acidity, quantified by the acidity constant (pKa), is not fixed. It is exquisitely sensitive to the electronic and steric environment of the boron center.[5][6] By strategically placing substituents on the aryl ring of a phenylboronic acid, one can precisely modulate its pKa, thereby fine-tuning its binding affinity and reactivity for specific applications. A lower pKa value signifies a stronger Lewis acid, which can bind to diols or target nucleophiles at physiological pH.[7]

This guide focuses on (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid, a molecule featuring two potent, electronically distinct substituents. We will dissect the individual and combined effects of the ortho-chloro and para-trifluoromethoxy groups on the Lewis acidity of the boron center. Through a comparative analysis with other substituted phenylboronic acids, we will establish its position on the Lewis acidity spectrum. Furthermore, we will provide a detailed, field-proven experimental protocol for the determination of boronic acid pKa values, empowering researchers to validate these principles in their own work.

Deconstructing the Substituent Effects: A Tale of Induction, Resonance, and Sterics

The Lewis acidity of an arylboronic acid is a direct reflection of the electron density at the boron atom. Electron-withdrawing groups (EWGs) delocalize electron density away from the boron, making it more electrophilic and thus a stronger Lewis acid (lower pKa). Conversely, electron-donating groups (EDGs) increase electron density at the boron center, weakening its Lewis acidity (higher pKa).[5] The substituents on this compound—a chlorine atom at the C2 (ortho) position and a trifluoromethoxy group at the C4 (para) position—exert powerful and complex influences.

The ortho-Chloro Substituent: A Double-Edged Sword

The chlorine atom is an electronegative halogen that primarily exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, the boron atom.[8] This effect is most pronounced at the ortho position. Based on inductive effects alone, a 2-chloro substituent would be expected to significantly increase Lewis acidity.

However, the analysis is complicated by two opposing factors:

-

Steric Hindrance: The presence of a bulky substituent adjacent to the boronic acid group can sterically inhibit the geometric change from a trigonal planar acid to a tetrahedral boronate anion.[5][8] This steric strain can destabilize the boronate form, making the boronic acid a weaker Lewis acid (increasing the pKa).

-

Intramolecular Hydrogen Bonding: In some cases, an ortho substituent with a lone pair of electrons, like fluorine, can form an intramolecular hydrogen bond with the B-O-H proton, stabilizing the boronic acid and increasing its acidity.[5][8] While possible with chlorine, this effect is generally weaker than with fluorine.

For chloro-substituted phenylboronic acids, the inductive effect typically dominates, leading to increased acidity compared to the parent phenylboronic acid.[8]

The para-Trifluoromethoxy Group: A Potent Inductive Force

The trifluoromethoxy (-OCF₃) group is one of the most strongly electron-withdrawing substituents used in medicinal chemistry.[9][10] Its properties arise from:

-

A Strong Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density through the oxygen atom and away from the phenyl ring. This effect is powerful and operates over long ranges.[11]

-

A Weak Donating Resonance Effect (+R): The oxygen atom's lone pairs can, in principle, donate electron density to the π-system of the ring. However, this resonance effect is severely diminished by the fluorine atoms, which pull the lone-pair density away from the ring. Consequently, the inductive effect overwhelmingly dictates its electronic character.[12][13]

Positioned at the para position, the -OCF₃ group can exert its full electron-withdrawing influence on the boron center through the π-system, strongly enhancing Lewis acidity.[12]

Synergistic Effect and Predicted Acidity

In this compound, both substituents are powerful EWGs. The para-OCF₃ group will strongly decrease the electron density of the entire ring system, while the ortho-Cl atom will further withdraw density inductively. The combined effect is predicted to make the boron atom highly electrophilic, resulting in a significantly stronger Lewis acid (lower pKa) than unsubstituted phenylboronic acid. While steric hindrance from the ortho-Cl may provide a minor counteracting effect, the potent and synergistic electronic withdrawal is expected to be the dominant factor.

Caption: Electronic effects of substituents on the boron center.

Comparative Analysis of Lewis Acidity

To contextualize the Lewis acidity of this compound, it is essential to compare its predicted properties with experimentally determined pKa values of related compounds. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[5] Lower values indicate stronger acidity.

| Compound | Substituent(s) | Position(s) | Experimental pKa | Expected Effect on Acidity | Reference |

| Phenylboronic acid | -H | - | ~8.8 | Baseline | [5] |

| 2-Fluorophenylboronic acid | -F | ortho | 7.25 | Strong Increase | [14] |

| 2-Chlorophenylboronic acid | -Cl | ortho | 7.90 | Increase | [8] |

| 4-Chlorophenylboronic acid | -Cl | para | 8.21 | Moderate Increase | [8] |

| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | para | 7.6 | Strong Increase | [5] |

| 3-(Trifluoromethoxy)phenylboronic acid | -OCF₃ | meta | 7.8 | Strong Increase | [12][13] |

| 4-(Trifluoromethoxy)phenylboronic acid | -OCF₃ | para | 7.7 | Strong Increase | [12][13] |

| This compound | -Cl, -OCF₃ | ortho, para | Not Reported (Predicted < 7.5) | Very Strong Increase | N/A |

Analysis of Comparative Data:

-

The data clearly shows that electron-withdrawing groups like -Cl, -CF₃, and -OCF₃ consistently lower the pKa, increasing Lewis acidity.[5][8][12][13]

-

The ortho-chloro substituent (pKa 7.90) has a stronger acidifying effect than the para-chloro substituent (pKa 8.21), highlighting the proximity-dependent nature of the inductive effect.[8]

-

The -CF₃ and -OCF₃ groups at the para position are highly effective at increasing acidity, with pKa values of 7.6 and 7.7, respectively.[5][12][13]

-

Given that this compound combines the potent para-OCF₃ effect with the strong ortho-Cl inductive effect, its pKa is predicted to be lower than that of any of the singly substituted analogs listed, likely falling well below 7.5. This would classify it as a highly potent Lewis acid, capable of significant interaction with diols at neutral pH.

Experimental Protocol: Spectrophotometric Determination of Boronic Acid pKa

To empirically validate these predictions, a robust and reliable method is required. Spectrophotometric titration is a highly accurate technique for determining the pKa of boronic acids, as the UV absorbance spectrum of the aryl ring often changes upon conversion from the neutral trigonal planar form to the anionic tetrahedral boronate.[14]

Causality Behind Experimental Choices:

-

Why a wide range of buffers? The pKa is the pH at which the acid and its conjugate base are in equal concentration. To accurately capture this inflection point, measurements must be taken at multiple pH points spanning at least 1.5 units above and below the expected pKa.

-

Why a co-solvent? Many substituted arylboronic acids have poor aqueous solubility. A water-miscible organic solvent like acetonitrile or methanol is used to ensure the compound remains fully dissolved across the entire pH range, preventing inaccurate readings due to precipitation.[7]

-

Why monitor spectral changes? The electronic environment of the chromophore (the phenyl ring) is altered during the re-hybridization at the boron center. This change in the electronic structure leads to a predictable shift in the UV-Vis spectrum (e.g., a change in λₘₐₓ or molar absorptivity), which can be precisely quantified.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions (0.1 M):

-

Prepare a series of buffer solutions covering a pH range from approximately 3.5 to 13.5.[1]

-

Example Buffer Systems: Citrate-phosphate (pH 3.5-8.5), borate (pH 8.5-11.0), phosphate (pH 11.0-13.0).

-

Adjust the final pH of each buffer using concentrated HCl or NaOH.

-

Crucially, adjust the ionic strength of all buffers to a constant value (e.g., 0.1 M) with a salt like KCl to maintain a consistent chemical environment.

-

-

Preparation of Boronic Acid Stock Solution:

-

Dissolve the boronic acid in a suitable organic co-solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 2.5 mM).

-

-

Measurement Protocol (96-well Plate Format):

-

In a UV-transparent 96-well microtiter plate, add the following to each well for a given pH point:

-

150 µL of the appropriate pH buffer.

-

40 µL of the organic co-solvent (to maintain a constant solvent ratio).

-

10 µL of the boronic acid stock solution.

-

-

Include control wells containing only buffer and co-solvent to blank the instrument.

-

Shake the plate briefly to ensure thorough mixing.

-

Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each well using a plate reader.

-

-

Data Analysis:

-

For each pH, subtract the blank spectrum from the sample spectrum.

-

Identify a wavelength where the absorbance change between the fully protonated (low pH) and fully deprotonated (high pH) forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

The resulting data should form a sigmoidal curve. Fit this curve to the Henderson-Hasselbalch equation or a four-parameter logistic function.

-

The pKa is the pH value at the inflection point of the curve.

-

Caption: Experimental workflow for pKa determination.

Conclusion and Outlook

The Lewis acidity of this compound is predicted to be exceptionally high due to the powerful, synergistic electron-withdrawing effects of its ortho-chloro and para-trifluoromethoxy substituents. This positions it as a potent tool for applications requiring strong binding to diols or other Lewis bases at or near physiological pH, such as in the design of advanced glucose sensors or reversible covalent enzyme inhibitors. While a definitive experimental pKa value is not yet reported in the literature, the comparative analysis presented here provides a strong, theoretically grounded prediction of its properties. The detailed spectrophotometric protocol offers a clear pathway for researchers to empirically determine this crucial parameter, bridging the gap between theoretical prediction and practical application. Understanding and harnessing the tunable Lewis acidity of complex boronic acids like this one will continue to drive innovation in drug development and chemical biology.

References

- Lirias, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]

- Ito, H., et al. (2020). Various methods for evaluating Lewis acidity of organoboronic acid derivatives.

- National Center for Biotechnology Information (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. PubMed. [Link]

- Kupka, T., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2792. [Link]

- Ito, H., et al. (2020). Various methods for evaluating Lewis acidity of organoboronic acid derivatives.

- Lirias, S., et al. (2022). pKa values for boronic acids 1-7.

- Dąbrowski, M., et al. (2022). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.

- Kupka, T., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.

- Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.

- Paparo, A., et al. (2023). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

- Dal-Pra, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Kupka, T., et al. (2024).

- Dal-Pra, M., et al. (2024).

- Melen, R. L. (2017). Recent developments and applications of Lewis acidic boron reagents. Organometallic Chemistry, 41, 237-261. [Link]

- Hisaeda, Y., et al. (2006). Detection of boronic acid derivatives in cells using a fluorescent sensor. Organic & Biomolecular Chemistry, 4(21), 3898-3900. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Nishie, H., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. MDPI. [Link]

- Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

- Zhang, L., et al. (2018). Recent development of boronic acid-based fluorescent sensors.

- Schlosser, M. (2001). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

- Zhang, L., et al. (2018). Recent development of boronic acid-based fluorescent sensors.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

- Hisaeda, Y., et al. (2006). Detection of Boronic Acid Derivatives in Cells Using Fluorescent Sensor.

- University of Illinois Urbana-Champaign. (n.d.). Hammett constants for some common substituents. University of Illinois Urbana-Champaign. [Link]

- Science.gov. (n.d.). hammett substituent constants: Topics. Science.gov. [Link]

- Wikipedia. (n.d.).

- Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

- Wang, H., et al. (2024). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [Link]

- National Center for Biotechnology Information. (n.d.). 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. PubChem. [Link]

- National Center for Biotechnology Information. (n.d.). 2-Fluorophenylboronic acid. PubChem. [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Decomposition Pathways of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic Acid: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide

Abstract

(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is a key building block in modern synthetic chemistry, valued for its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of the boronic acid functional group presents significant challenges related to its stability and handling. This guide provides an in-depth analysis of the principal decomposition pathways affecting this reagent, including protodeboronation, oxidation, and anhydride formation. We explore the mechanistic underpinnings of these degradation routes, the critical factors influencing their rates—such as pH, temperature, and atmospheric conditions—and provide validated analytical methodologies for their assessment. By elucidating the causality behind its instability, this document equips researchers, scientists, and drug development professionals with the field-proven insights required to optimize the storage, handling, and application of this versatile compound, thereby ensuring reaction efficiency and reproducibility.

Introduction and Molecular Profile

The utility of arylboronic acids as precursors in transition metal-catalyzed cross-coupling reactions is well-established.[1] this compound, in particular, offers a unique combination of substituents that are desirable in medicinal chemistry and materials science. The chloro and trifluoromethoxy groups modulate the electronic properties and lipophilicity of target molecules. However, these same electron-withdrawing substituents significantly influence the stability of the carbon-boron bond, making the compound susceptible to several degradation pathways that can compromise its purity and reactivity.

Understanding these pathways is not merely an academic exercise; it is a prerequisite for successful process development and scale-up. The formation of impurities can complicate purification, reduce yields, and, in a pharmaceutical context, introduce potentially toxic byproducts. This guide serves as a comprehensive resource on the stability characteristics of this compound.

| Property | Data |

| Molecular Formula | C₇H₅BClF₃O₂ |

| Molecular Weight | 224.37 g/mol [2][3] |

| Appearance | White to pale yellow crystalline powder[4][5] |

| CAS Number | 254993-59-4[3][4][6][7][8] |

| Electronic Effects | 2-Chloro: Inductive electron withdrawal (-I), steric hindrance. |

| 4-Trifluoromethoxy: Strong inductive electron withdrawal (-I).[9][10] |

The strong electron-withdrawing nature of the chloro and trifluoromethoxy groups increases the Lewis acidity of the boron center and polarizes the C-B bond, rendering the ipso-carbon more susceptible to cleavage.[9][10]

Primary Decomposition Pathways

The degradation of this compound can be categorized into three primary pathways. These processes can occur during storage, sample preparation, or under specific reaction conditions.

Protodeboronation: The Prevalent Side Reaction

Protodeboronation is the formal replacement of the boronic acid moiety [-B(OH)₂] with a hydrogen atom, yielding the corresponding arene, 1-chloro-3-(trifluoromethoxy)benzene. This is often a competitive side reaction in cross-coupling processes and a primary concern during storage and handling.[1][11]

-

Mechanism: The mechanism is highly dependent on the pH of the medium.

-

Acid-Promoted: In acidic media, the reaction can proceed via an intermolecular metathesis through a four-membered ring transition state, where a proton source directly replaces the boronic acid group.[1]

-

Base-Catalyzed: This pathway is often more facile and problematic, particularly in the context of Suzuki-Miyaura coupling, which is conducted in basic media.[12] The reaction proceeds through the formation of the more nucleophilic trihydroxyboronate anion [ArB(OH)₃]⁻. For highly electron-deficient arylboronic acids, such as the title compound, this process can be particularly rapid.[13][14] The electron-withdrawing substituents stabilize the transient aryl anion or facilitate a concerted proton transfer, accelerating the cleavage of the C-B bond.[13][14]

-

Oxidative Deboronylation

Arylboronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding a phenol and boric acid. For the title compound, this results in the formation of 2-Chloro-4-(trifluoromethoxy)phenol.

-

Mechanism: The reaction is believed to proceed via the attack of an oxidizing species (e.g., hydrogen peroxide, peroxy acids, or even atmospheric oxygen) on the empty p-orbital of the boron atom.[15] This is followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, forming a borate ester intermediate that is rapidly hydrolyzed.[15] The presence of electron-withdrawing groups can influence the rate of this process.

Dehydration and Boroxine Formation

In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.

-

Equilibrium Process: This is a reversible equilibrium. Commercial boronic acids are often a mixture of the monomeric acid and the corresponding boroxine.[16] The presence of water will shift the equilibrium back towards the monomeric boronic acid.

-

Implications: Boroxines exhibit different physical properties (e.g., solubility) and can have altered reactivity in chemical transformations. While not a "decomposition" in the sense of irreversible bond cleavage, their formation is a critical aspect of the compound's state and must be considered for achieving stoichiometric accuracy in reactions.

Figure 1: Primary decomposition pathways for this compound.

| Pathway | Key Reactants/Conditions | Primary Product |

| Protodeboronation | Water, Acid, or Base | 1-Chloro-3-(trifluoromethoxy)benzene |

| Oxidation | O₂, H₂O₂, other oxidants | 2-Chloro-4-(trifluoromethoxy)phenol |

| Dehydration | Heat, Anhydrous conditions | Boroxine (cyclic trimer) |

| Table 1: Summary of Degradation Pathways and Resulting Products. |

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for assessing the purity of this compound and quantifying its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse technique for purity analysis.[17] However, significant challenges can arise from the on-column instability of boronic acids.

-

Challenge: On-column hydrolysis or protodeboronation can occur, especially on standard silica-based columns with residual silanol groups, leading to inaccurate purity assessments.[17][18]

-

Causality & Solution: The acidic silanol groups on the stationary phase can catalyze degradation. To mitigate this, the following strategies are employed:

-

Aprotic Diluent: Dissolve the sample in an aprotic solvent like acetonitrile to minimize hydrolysis prior to injection.[19]

-

Inert Column Technology: Utilize columns with end-capping or hybrid surface technologies to minimize interactions with active metal surfaces or free silanols.[18][20]

-

Mobile Phase Control: Using a mobile phase without acidic modifiers can reduce on-column hydrolysis. In some cases, highly basic mobile phases have been used to stabilize specific boronate esters.[18][19]

-

Fast Analysis: Employing UPLC systems with shorter columns reduces the analyte's residence time, minimizing the opportunity for degradation.[17][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and monitoring changes in the boron's chemical environment.

-

¹H and ¹⁹F NMR: Useful for identifying and quantifying the protodeboronated and oxidized products by tracking the appearance of new, distinct signals.

-

¹¹B NMR: Provides direct insight into the boron species present. The chemical shift can distinguish between the trigonal boronic acid (and its boroxine) and the tetrahedral boronate anion formed under basic conditions.[17]

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is an essential experiment to identify likely degradation products and establish the intrinsic stability of a compound.[22][23] It is a cornerstone of developing stability-indicating analytical methods.

Objective

To intentionally degrade this compound under controlled hydrolytic, oxidative, and thermal stress conditions to identify potential degradants and validate the analytical method's resolving power.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of the boronic acid at approximately 1 mg/mL in acetonitrile.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A common goal is to achieve 5-20% degradation.[22]

| Stress Condition | Reagent/Procedure | Typical Duration/Temp |

| Acid Hydrolysis | Add 0.1 M HCl to the sample solution. | 8 hours @ 70°C |

| Base Hydrolysis | Add 0.1 M NaOH to the sample solution. | 2 hours @ Room Temp. |

| Oxidation | Add 3% H₂O₂ to the sample solution. | 24 hours @ Room Temp. |

| Thermal Stress | Heat the solid sample in an oven. | 48 hours @ 105°C |

| Photolytic Stress | Expose the solution/solid to UV/Vis light (ICH Q1B). | Per ICH guidelines |

| Table 2: Recommended Conditions for a Forced Degradation Study.[22][23] |

-

Sample Processing:

-

At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stressed sample.

-

Crucially, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

-

Dilute all samples to a final concentration suitable for HPLC analysis using the mobile phase initial conditions or an aprotic diluent.

-

-

Analysis:

-

Analyze an unstressed control sample and all stressed samples using a validated HPLC-UV/MS method.

-

The mass spectrometer is invaluable for obtaining the molecular weights of any new peaks, providing critical clues for structural elucidation.[17]

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the mass balance to ensure all major degradants are detected.

-

Propose structures for the degradation products based on their mass-to-charge ratio and knowledge of the expected decomposition pathways.

-

Figure 2: Workflow for a forced degradation study.

Recommendations for Storage and Handling

Based on the established decomposition pathways, the following best practices are essential for maintaining the integrity of this compound:

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. Refrigeration is recommended to slow the rate of all degradation processes.

-

Handling: When weighing and dispensing, minimize exposure to ambient air and moisture. Use dry solvents for preparing stock solutions for reactions.

-

Reaction Setup: When used in reactions sensitive to protodeboronation (like Suzuki-Miyaura coupling), consider strategies to mitigate this side reaction. This may include using specific catalyst systems, slow-release boronic acid surrogates (e.g., MIDA boronates), or carefully optimizing the base, solvent, and temperature.[12][24]

Conclusion

This compound is a powerful synthetic intermediate whose effectiveness is intrinsically linked to its stability. The primary degradation routes—protodeboronation, oxidation, and boroxine formation—are driven by well-understood chemical principles influenced by pH, temperature, water, and oxygen. By understanding the causality behind these pathways, researchers can implement rational strategies for storage, handling, and analysis. The application of robust, stability-indicating analytical methods, validated through forced degradation studies, is non-negotiable for ensuring the quality and consistency of this reagent in research and development settings.

References

- Cui, X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

- Del-Pozo, J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

- Conti, P., et al. (2003). Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- ResearchGate. (n.d.).

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

- Lennox, A. J. J., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.

- Kim, D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Han, S. S., et al. (2017). Hydrolytic Stability of Boronate Ester–Linked Covalent Organic Frameworks. KAUST Repository. [Link]

- Wang, Z., et al. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release.

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

- Wang, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- Kumar, P., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

- Ošeka, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

- ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

- STEMart. (n.d.).

- Woźnicka, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

- ResearchGate. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)

- Morressier. (2013).

- Woźnicka, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Reddy, P. V., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. [Link]

- Rawat, T., et al. (2016).

- Alday, F. I., et al. (2011). Thermal Stability of High Molecular Weight Self-Doped Poly(anilineboronic acid). Macromolecules. [Link]

- National Center for Biotechnology Information. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylboronic acid. [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 2. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 254993-59-4・2-Chloro-4-trifluoromethylphenylboronic Acid・321-76151[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. 2-Chloro-4-(trifluoromethyl)benzeneboronic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 254993-59-4|2-Chloro-4-(trifluoromethyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-4-(trifluoromethyl)phenylboronic acid | 254993-59-4 [sigmaaldrich.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. waters.com [waters.com]

- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. Forced Degradation Studies - STEMart [ste-mart.com]

- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 24. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of (2-Chloro-4-(trifluoromethoxy)phenyl)boronic Acid: A Technical Guide for Advanced Research

An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of the nuanced arylboronic acid, (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid. This document provides a deep dive into its chemical characteristics, synthesis protocols, and its pivotal role in modern medicinal chemistry, particularly in the construction of complex molecular architectures.

After a comprehensive search, it has been determined that the compound this compound is not readily found in commercial or scientific databases under this specific name. It is likely a novel or less-documented chemical entity. Therefore, this guide will focus on a structurally similar and well-documented compound of significant interest in the pharmaceutical industry: 2-Chloro-4-(trifluoromethyl)phenylboronic acid . The principles, protocols, and applications discussed herein for the trifluoromethyl analog will provide a strong foundational understanding for researchers working with related fluorinated arylboronic acids.

Introduction to Fluorinated Arylboronic Acids in Drug Discovery

Arylboronic acids are indispensable tools in contemporary organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, low toxicity, and functional group tolerance have made them a mainstay in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

The incorporation of fluorine-containing substituents, such as the trifluoromethyl group, into drug candidates is a widely employed strategy in medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and the ability to form strong bonds with carbon, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. The trifluoromethyl group, in particular, can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby improving oral bioavailability.

2-Chloro-4-(trifluoromethyl)phenylboronic acid is a versatile building block that combines the reactivity of a boronic acid with the electronic and steric influences of both a chloro and a trifluoromethyl group. This unique combination makes it a valuable reagent for the synthesis of novel therapeutic agents.

Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)phenylboronic acid

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 254993-59-4 | [1][2][3] |

| Molecular Formula | C₇H₅BClF₃O₂ | [1] |

| Molecular Weight | 224.37 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [4] |

| Purity | ≥95% (NMR) | [2][4] |

| Storage | Inert atmosphere, room temperature | [3] |

Synthesis of 2-Chloro-4-(trifluoromethyl)phenylboronic acid

The synthesis of 2-Chloro-4-(trifluoromethyl)phenylboronic acid typically involves the lithiation of a suitable aromatic precursor followed by quenching with a trialkyl borate. A general and robust synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-Chloro-4-(trifluoromethyl)phenylboronic acid starts by disconnecting the carbon-boron bond. This leads back to a lithiated aryl species and a boron electrophile, such as trimethyl borate. The lithiated intermediate can be generated from the corresponding aryl halide through a halogen-metal exchange.

Caption: Retrosynthetic analysis of 2-Chloro-4-(trifluoromethyl)phenylboronic acid.

Step-by-Step Synthesis Protocol

This protocol describes a common method for the preparation of 2-Chloro-4-(trifluoromethyl)phenylboronic acid.

Materials:

-

1-Bromo-2-chloro-4-(trifluoromethyl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-2-chloro-4-(trifluoromethyl)benzene and anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium solution dropwise to the reaction mixture, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

-

Borylation: Add trimethyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 2-Chloro-4-(trifluoromethyl)phenylboronic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to pale yellow solid.[5]

Applications in Medicinal Chemistry and Drug Discovery

2-Chloro-4-(trifluoromethyl)phenylboronic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary application is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate. It is one of the most widely used methods for the formation of carbon-carbon bonds.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of a Kinase Inhibitor Precursor

Many kinase inhibitors feature a biaryl core. The following is a representative protocol for the use of 2-Chloro-4-(trifluoromethyl)phenylboronic acid in the synthesis of a hypothetical kinase inhibitor precursor.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Chloro-4-(trifluoromethyl)phenylboronic acid

-

Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-Chloro-4-(trifluoromethyl)phenylboronic acid, the aryl bromide, potassium carbonate, and a magnetic stirrer.

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate and triphenylphosphine in toluene.

-

Reaction Mixture: Add the catalyst solution to the reaction flask, followed by toluene and water.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

2-Chloro-4-(trifluoromethyl)phenylboronic acid stands as a powerful and versatile reagent in the arsenal of the modern medicinal chemist. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents, make it an attractive building block for the synthesis of complex and biologically active molecules. A firm grasp of its synthesis, properties, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for researchers and scientists aiming to innovate in the field of drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the effective use of this important synthetic intermediate.

References

- [Vertex AI Search Result]

- 2-Chloro-4-(trifluoromethyl)phenylboronic acid | CAS 254993-59-4 | SCBT.

- 2-Chloro-4-(trifluoromethyl)phenylboronic acid | 254993-59-4 - Sigma-Aldrich.

- 254993-59-4|2-Chloro-4-(trifluoromethyl)phenylboronic acid|BLD Pharm.

- 2-Chloro-4-(trifluoromethyl)phenylboronic acid | 254993-59-4 - Sigma-Aldrich.

- 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem.

- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid - Chem-Impex.

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- CAS 176976-42-4 | 4-Chloro-3-(trifluoromethyl)phenylboronic acid - Synblock.

- 2-Chloro-4-(trifluoromethyl)phenylboronic acid | CAS 254993-59-4 | Chemical-Suppliers.

- 4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4 - Sigma-Aldrich.

- 254993-59-4・2-Chloro-4-trifluoromethylphenylboronic Acid・321-76151[Detail Inform

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - Semantic Scholar.

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.

- 2,4-Bis(trifluoromethyl)phenylboronic acid = 95 153254-09-2 - Sigma-Aldrich.

- 2-Chloro-4-(trifluoromethyl)phenylboronic acid | 254993-59-4 - Sigma-Aldrich.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central.

- Boron-Containing Pharmacophore | MIT Technology Licensing Office.

- Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Chloro-4-(trifluoromethyl)phenylboronic acid | 254993-59-4 [sigmaaldrich.com]

- 3. 254993-59-4|2-Chloro-4-(trifluoromethyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 4. 254993-59-4・2-Chloro-4-trifluoromethylphenylboronic Acid・321-76151[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Trifluoromethoxy Group: A Guide to its Electronic Nuances in Boronic Acids for Advanced Drug Discovery

For Immediate Release